6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHPMJUYAMZLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of a chromene derivative. The key steps include:
Bromination: The chromene core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amidation: The brominated chromene is then reacted with 2-(cyclohexen-1-yl)ethylamine to form the desired carboxamide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at position 6 of the chromene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Mechanistic Insight : The electron-withdrawing carboxamide group activates the chromene ring for NAS. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate intermediates .
Carboxamide Group Reactivity
The carboxamide moiety participates in hydrolysis and condensation reactions:
Hydrolysis Pathways
Condensation with Hydrazines
Reaction with hydrazine hydrate yields hydrazides, which can further cyclize to form pyrazole or triazole derivatives under oxidative conditions .
Cyclohexenyl Ethyl Group Transformations
The cyclohexenyl substituent undergoes addition and oxidation reactions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, ethanol, 25°C | N-[2-(Cyclohexyl)ethyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide | Improves metabolic stability |
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide derivative with retained chromene core | Increases electrophilicity |
| Diels-Alder Reaction | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | Explored for polymer applications |
Chromene Ring-Opening Reactions
Under strong basic conditions (e.g., NaOH, 120°C), the lactone ring undergoes hydrolysis to form a dicarboxylic acid derivative. This reaction is reversible under acidic conditions .
Comparative Reactivity of Structural Analogues
The table below highlights key differences in reactivity between the target compound and analogues:
| Compound | Bromine Reactivity | Carboxamide Stability | Cyclohexenyl Reactivity |
|---|---|---|---|
| 6-Bromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide | Moderate | High (steric protection) | Low (saturated cyclohexyl) |
| 6-Bromo-N-(2-fluoroethyl)-2-oxo-2H-chromene-3-carboxamide | High | Moderate | N/A |
| Target Compound | High | Moderate | High (unsaturated bond) |
Key Research Findings
-
Anticancer Activity : Bromine substitution enhances binding to topoisomerase II, while the cyclohexenyl group improves membrane permeability.
-
Synthetic Utility : The carboxamide serves as a versatile handle for synthesizing libraries of hydrazone and Schiff base derivatives .
-
Stability : The compound is stable under ambient conditions but degrades in UV light due to chromene ring photoactivity.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have explored the anticancer potential of chromene derivatives. For instance, compounds similar to 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that chromene derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting the potential of this compound in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of chromenes has also been documented. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Chromene derivatives are being investigated for their anti-inflammatory properties. Studies have shown that they can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .
Material Science Applications
Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with specific thermal and mechanical properties. Research has indicated that incorporating such chromene-based monomers can enhance the thermal stability and UV resistance of polymers .
Nanotechnology
In nanotechnology, chromene derivatives are being explored for applications in drug delivery systems. Their ability to form nanoparticles facilitates the targeted delivery of therapeutic agents, improving bioavailability and reducing side effects .
Agricultural Chemistry Applications
Pesticidal Activity
The potential use of this compound as a pesticide is under investigation. Preliminary studies suggest that it may possess insecticidal properties against common agricultural pests. This application could lead to the development of more environmentally friendly pest control methods .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated cytotoxic effects on breast cancer cells | Significant inhibition of cell proliferation; apoptosis induction observed |
| Antimicrobial Evaluation | Tested against resistant bacterial strains | Effective growth inhibition; mechanism linked to membrane disruption |
| Anti-inflammatory Research | Assessed effects on inflammation markers | Reduction in pro-inflammatory cytokines noted |
| Polymer Synthesis Experiment | Investigated polymerization potential | Enhanced thermal stability and UV resistance achieved |
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide
- **6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide
Uniqueness
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a brominated chromene core and a cyclohexenyl ethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that contribute to its biological activity. This article aims to explore the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the bromine atom and the cyclohexenyl group is believed to enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), particularly MAO-A, which is involved in the metabolism of neurotransmitters.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Enzyme Inhibition | Inhibitor of MAO-A with potential IC50 | |
| Cytotoxicity | Non-cytotoxic in preliminary tests |
The mechanism underlying the biological activity of this compound involves several pathways:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Inhibition of MAO : By inhibiting MAO-A, this compound may increase the levels of neurotransmitters such as serotonin and norepinephrine, which could have implications for mood regulation and neuroprotection.
Case Studies
A recent study investigated the effects of various chromene derivatives on MAO activity. Among these, this compound was highlighted for its potent inhibitory effects on MAO-A, with an IC50 value comparable to established MAO inhibitors. The study utilized in vitro assays to confirm these findings and suggested further exploration into its potential as an antidepressant agent.
Safety and Toxicology
Toxicological assessments have shown that this compound is non-cytotoxic at therapeutic concentrations. This safety profile is crucial for its consideration in drug development.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Chromene core | H₂SO₄ | EtOH | 80 | 65–70 |
| Amide coupling | EDCI/HOBt | DCM | 0–5 | 60–75 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodology:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₉H₁₉BrNO₃: 396.06) and isotopic pattern from bromine .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement; resolve disorder in the cyclohexenyl group via twin refinement .
Basic: What are the suggested biological targets or applications for this compound?
Methodology:
- Enzyme Inhibition : The bromine atom enhances halogen bonding with kinase ATP-binding pockets (e.g., CDK2 inhibition assays using fluorescence polarization) .
- Receptor Modulation : Cyclohexenyl ethyl group mimics hydrophobic residues in GPCRs; test via radioligand displacement assays (e.g., serotonin receptors) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodology:
- Assay Standardization :
- Control solvent effects (DMSO concentration ≤0.1% to avoid false positives).
- Validate target specificity using CRISPR-knockout cell lines .
- Data Reconciliation :
- Compare IC₅₀ values under identical pH/temperature conditions.
- Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in reported results .
Advanced: What experimental strategies elucidate the molecular mechanism of action?
Methodology:
- Molecular Docking :
- Prepare protein structures (PDB: 3D models) with AutoDock Vina.
- Simulate halogen bonding using the bromine’s σ-hole parameterized in force fields .
- Cellular Assays :
- Transcriptomics : RNA-seq post-treatment to identify dysregulated pathways.
- SPR Biosensing : Measure real-time binding kinetics to immobilized targets .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodology:
- Crystallization Issues :
- Software Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
